(4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
The compound “(4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring a pyrazole core linked to a piperazine moiety via a methanone bridge. The pyrazole ring is substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1, while the piperazine is functionalized with a furan-2-carbonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
The furan-2-carbonyl group on piperazine introduces rigidity and planar characteristics, which may influence interactions with hydrophobic pockets in target proteins . While direct biological data for Compound A is absent in the provided evidence, structurally analogous compounds (e.g., pyrazole-piperazine hybrids) have demonstrated antimicrobial and PARP-1 inhibitory activities, suggesting plausible therapeutic applications .
Properties
IUPAC Name |
furan-2-yl-[4-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-23-18(14-17(22-23)15-5-3-6-16(13-15)28-2)20(26)24-8-10-25(11-9-24)21(27)19-7-4-12-29-19/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPWEBWVGKRMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, also referred to by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a furan-2-carbonyl group and a pyrazole moiety, which is further substituted by a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 343.38 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and furan moieties exhibit antimicrobial properties. For instance, similar derivatives have shown antifungal activity against strains such as Geotrichum candidum and Aspergillus niger, with inhibition zones ranging from 12 to 16 mm . The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Alpha-Amylase Inhibition
The compound's design suggests potential for alpha-amylase inhibition, which is crucial for managing diabetes. Preliminary studies on related compounds have demonstrated significant inhibition, with IC50 values indicating effectiveness superior to acarbose, a standard treatment . This suggests that this compound may similarly exhibit hypoglycemic effects.
Anticancer Properties
Compounds with similar structural features have been evaluated for anticancer activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various human cancer lines . The presence of the methoxyphenyl group may enhance the compound's interaction with cancer cell targets, potentially leading to apoptosis.
Case Study 1: Pyrazole Derivatives
A study highlighted the synthesis and biological evaluation of hybrid pyrazole-tetrazole compounds, noting their ability to inhibit alpha-amylase significantly more than acarbose . This reinforces the hypothesis that pyrazole-containing compounds can be effective in metabolic disorders.
Case Study 2: Antifungal Activity
Research on other furan-containing compounds demonstrated their effectiveness against fungal pathogens, suggesting that the incorporation of furan in our compound could confer similar antifungal properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
Compound A shares structural motifs with several pyrazole- and piperazine-based derivatives (Table 1). Key differences include:
- Substituents on the pyrazole ring: Compound A vs. : The latter features a 4-chlorophenyl group instead of 3-methoxyphenyl. Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to methoxy’s electron-donating effects . Compound A vs.
- Piperazine functionalization :
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Lipophilicity (LogP) :
The 3-methoxyphenyl group in Compound A likely increases LogP compared to ’s chlorophenyl derivative. Furan-2-carbonyl may further elevate lipophilicity, enhancing blood-brain barrier penetration .Thermal Stability :
Pyrazoline derivatives in exhibited melting points of 152–186°C. Compound A ’s fully aromatic pyrazole core may increase thermal stability beyond these values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
